![molecular formula C14H20N2O4S B2692714 2-methyl-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)propane-1-sulfonamide CAS No. 922007-11-2](/img/structure/B2692714.png)

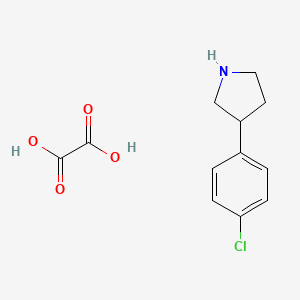

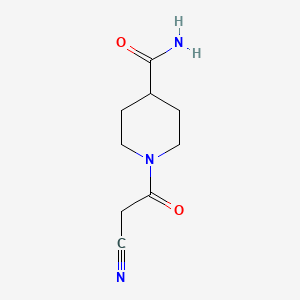

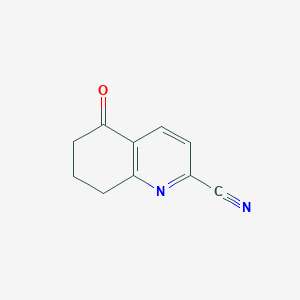

2-methyl-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)propane-1-sulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

This compound is a sulfonamide derivative, which is a common functional group in many pharmaceutical drugs. Sulfonamides are known for their antibacterial properties and are used in antibiotics .

Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the tetrahydrobenzo[f][1,4]oxazepin ring, possibly through a cyclization reaction . The methyl and sulfonamide groups could then be added through subsequent reactions .Molecular Structure Analysis

The molecule contains a seven-membered tetrahydrobenzo[f][1,4]oxazepin ring, which is a type of heterocyclic compound. Heterocyclic compounds are common in many pharmaceutical drugs and are often associated with a wide range of biological activities .Chemical Reactions Analysis

As a sulfonamide, this compound could potentially undergo a variety of chemical reactions. For example, it could participate in substitution reactions, where the sulfonamide group is replaced by another functional group .Applications De Recherche Scientifique

Oxidative Transformations and Cyclic Compounds Synthesis

The study of sulfonamides, including compounds structurally related to 2-methyl-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)propane-1-sulfonamide, encompasses a broad range of applications in scientific research, particularly in the synthesis of cyclic compounds and exploration of oxidative transformations. These applications are crucial for advancing drug discovery, understanding chemical reactivity, and developing new materials.

Cyclic Sulfonamides Synthesis : Research demonstrates the synthesis of novel cyclic sulfonamides through intramolecular reactions, highlighting the potential for creating biologically active compounds. This process involves the Diels-Alder reaction of triene derivatives, leading to the construction of complex molecular architectures, including cyclic sulfonamides with potential as histamine H3 receptor antagonists (Greig, Tozer, & Wright, 2001).

Oxidative Transformations of Thiols : Oxidative processes involving superoxide ions have been applied to aromatic and aliphatic thiols, resulting in the formation of disulfides and sulfonic acids. This research underscores the versatility of oxidative chemistry in modifying sulfonamide structures for various scientific applications (Crank & Makin, 1984).

Synthesis and Biological Activity : The design and synthesis of N-ethyl-N-methylbenzenesulfonamide derivatives have shown significant antimicrobial and antiproliferative activities. This work exemplifies the therapeutic potential of sulfonamide derivatives in medical research and drug development (Abd El-Gilil, 2019).

Rhodium-Catalyzed Epoxybenzo[f][1,4]oxazepines Synthesis : Demonstrating the utility in organic synthesis, rhodium catalysis has been employed to convert 1-sulfonyl-1,2,3-triazoles into functionalized epoxybenzo[f][1,4]oxazepines, showcasing the chemical diversity accessible through sulfonamide intermediates (Shi, Yu, & Li, 2015).

Photoisomerization Studies : Investigations into the photoisomerization of thiin-3-one oxides to oxathiepin-4-ones provide insights into light-induced transformations of sulfonamide-containing compounds. These studies are essential for understanding the photostability and photochemical properties of pharmaceuticals (Kowalewski & Margaretha, 1993).

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

2-methyl-N-(4-methyl-5-oxo-2,3-dihydro-1,4-benzoxazepin-7-yl)propane-1-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O4S/c1-10(2)9-21(18,19)15-11-4-5-13-12(8-11)14(17)16(3)6-7-20-13/h4-5,8,10,15H,6-7,9H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSTKPWZVPMLTGA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CS(=O)(=O)NC1=CC2=C(C=C1)OCCN(C2=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.39 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-methyl-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)propane-1-sulfonamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[2-(4-methylphenoxy)acetamido]-N-[(oxolan-2-yl)methyl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B2692637.png)

![4-(2,6-dichlorobenzyl)-3,4-dihydrothieno[3,2-f][1,4]thiazepin-5(2H)-one](/img/structure/B2692643.png)

![N-[1-(4-chlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinyl]-N'-(2,6-dimethylphenyl)urea](/img/structure/B2692646.png)

![N-(2,4-dimethoxyphenyl)-2-[3-[2-[(4-methylphenyl)methylamino]-2-oxoethyl]-2,4-dioxothieno[3,2-d]pyrimidin-1-yl]acetamide](/img/no-structure.png)